N-Boc-N-methyl-3-chloro-1-propanamine

Description

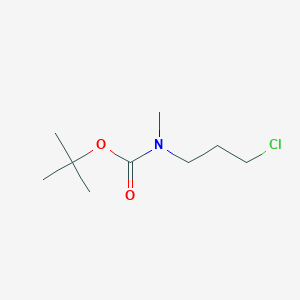

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-chloropropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGHWHRLCIXJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557194 | |

| Record name | tert-Butyl (3-chloropropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114326-14-6 | |

| Record name | tert-Butyl (3-chloropropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N-methyl-3-chloro-1-propanamine

CAS Number: 114326-14-6

This technical guide provides a comprehensive overview of N-Boc-N-methyl-3-chloro-1-propanamine, a bifunctional molecule essential in the field of targeted protein degradation. Primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound offers a versatile scaffold for researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, a representative synthesis protocol, its role in PROTAC synthesis, and crucial safety information.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 114326-14-6 | [1][2][3] |

| Molecular Formula | C₉H₁₈ClNO₂ | [1][4] |

| Molecular Weight | 207.70 g/mol | [1] |

| Physical State | Liquid | |

| Appearance | Colorless liquid | |

| Boiling Point (Predicted) | 254.7 ± 19.0 °C at 760 Torr | |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ at 20 °C | |

| Storage | Store in a dry, sealed container at room temperature (20 to 22 °C) |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound involves two key steps: the N-methylation of a suitable precursor followed by Boc protection of the secondary amine. A plausible synthetic route starting from 3-chloro-1-propanamine is outlined below.

Experimental Protocol:

Step 1: N-methylation of 3-chloro-1-propanamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-1-propanamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution in an ice bath (0 °C) and add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Methylation: While maintaining the temperature at 0 °C, slowly add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.05 equivalents), dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-methyl-3-chloro-1-propanamine.

Step 2: N-Boc Protection

-

Reaction Setup: Dissolve the crude N-methyl-3-chloro-1-propanamine (1.0 equivalent) in a suitable solvent like DCM or acetonitrile.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

-

Base Addition: Add a base, such as triethylamine (TEA) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Once the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent. The combined organic layers are then washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product, this compound, can be purified by flash column chromatography on silica gel to yield the final product.

Role in PROTAC Synthesis

This compound is a valuable building block for constructing PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The chloroalkyl group of this compound serves as a reactive handle for conjugation to a nucleophilic group (e.g., an amine or thiol) on a POI ligand. The Boc-protected amine provides an orthogonal handle for subsequent deprotection and coupling to an E3 ligase ligand.

PROTAC Synthesis Workflow:

The general workflow for synthesizing a PROTAC using this linker involves a sequential, two-step coupling strategy.

Experimental Protocol for PROTAC Synthesis:

Step 1: Coupling with POI Ligand

-

Dissolve the POI ligand (containing a primary amine or thiol) (1.0 equivalent) in an anhydrous solvent like DMF.

-

Add a base such as DIPEA (2.0-3.0 equivalents).

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature until completion, monitoring by LC-MS.

-

Perform an aqueous work-up and purify the resulting Boc-protected Linker-POI conjugate by chromatography.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected Linker-POI conjugate in DCM.

-

Add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Coupling with E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (with a carboxylic acid) (1.0 equivalent) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents).

-

Add the deprotected Amine-Linker-POI conjugate to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous work-up and purify the final PROTAC molecule by preparative HPLC.

Analytical Methods

The characterization of this compound and its subsequent conjugates typically involves standard analytical techniques in organic chemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.[5] The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Mass Spectrometry (MS): Used to determine the molecular weight and confirm the identity of the compound.

-

Chromatography: Techniques like TLC, GC, and HPLC are used to monitor reaction progress and assess the purity of the product.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

The following diagram illustrates a logical workflow for handling and safety precautions.

References

An In-depth Technical Guide to N-Boc-N-methyl-3-chloro-1-propanamine

This technical guide provides a comprehensive overview of N-Boc-N-methyl-3-chloro-1-propanamine, a bifunctional chemical building block essential for advanced organic synthesis and medicinal chemistry. The document details its chemical properties, a representative synthetic protocol, and a logical workflow for its application, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a valuable intermediate characterized by a terminal chloroalkyl group and a tert-butoxycarbonyl (Boc) protected secondary amine.[1] This structure allows for selective chemical transformations, making it a versatile reagent in multi-step syntheses.

| Property | Value | Source |

| Molecular Weight | 207.70 g/mol | [2] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2][3][4][5] |

| CAS Number | 114326-14-6 | [2][3] |

| Canonical SMILES | CN(CCCCl)C(=O)OC(C)(C)C | |

| Primary Function | PROTAC Linker, Synthetic Building Block | [1][2] |

Experimental Protocol: Synthesis of a PROTAC Precursor using this compound

This protocol describes a representative two-step synthesis for conjugating this compound to a hypothetical phenol-containing ligand (Ligand-OH), followed by Boc-deprotection to yield a versatile amine intermediate ready for further coupling.

Step 1: Nucleophilic Substitution (Williamson Ether Synthesis)

-

Objective: To couple this compound with a phenolic ligand (Ligand-OH).

-

Materials:

-

This compound (1.0 eq)

-

Ligand-OH (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq)

-

Anhydrous Acetonitrile (ACN)

-

Argon or Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

To a solution of Ligand-OH (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the resulting suspension at room temperature under an inert atmosphere for 20 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to 70 °C and stir for 16 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate (Ligand-O-(CH₂)₃-N(Me)Boc).

-

Step 2: Boc Group Deprotection

-

Objective: To remove the Boc protecting group to expose the secondary amine for subsequent reactions.

-

Materials:

-

Boc-protected intermediate (1.0 eq)

-

4M Hydrochloric Acid (HCl) in 1,4-Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

-

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of dichloromethane.

-

Add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final amine precursor (Ligand-O-(CH₂)₃-NHMe).

-

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and logical relationships in the described synthetic protocol.

Caption: Synthetic workflow for the preparation of an amine precursor.

Caption: Logical relationships of reactive sites in the title compound.

References

physical properties of N-Boc-N-methyl-3-chloro-1-propanamine

An In-depth Technical Guide on the Physical Properties of N-Boc-N-methyl-3-chloro-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound utilized as a versatile building block in organic synthesis and medicinal chemistry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on a methylated amine and a terminal alkyl chloride. This configuration makes it a valuable intermediate, particularly for the synthesis of more complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers.[1] A thorough understanding of its physical properties is essential for its proper handling, storage, and application in synthetic protocols. This guide provides a detailed overview of its key physical characteristics, outlines standard experimental methodologies for their determination, and presents a logical workflow for compound characterization.

Core Physical Properties

The are critical for its use in a laboratory setting. The compound is typically supplied as a colorless liquid.[2] It should be stored in a dry environment at room temperature to ensure its stability.[2][3]

Data Presentation

The quantitative physical and chemical data for this compound are summarized in the table below for clear reference and comparison. It is important to note that some of the available data, such as boiling point and density, are predicted values derived from computational models.[2]

| Property | Value | Notes | Source(s) |

| CAS Number | 114326-14-6 | - | [1][2][3] |

| Molecular Formula | C₉H₁₈ClNO₂ | - | [1][2][3][4] |

| Molecular Weight | 207.70 g/mol | - | [1][3] |

| Physical State | Liquid | At room temperature | [2] |

| Appearance | Colorless Liquid | - | [2] |

| Boiling Point | 254.7 ± 19.0 °C | Predicted | [2] |

| Density | 1.042 ± 0.06 g/cm³ | Predicted, at 20°C | [2] |

| Refractive Index | Not Available | - | [2] |

| Melting Point | Not Applicable | - | [2] |

| Storage Condition | Sealed in dry, room temperature | - | [2][3] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle is used for controlled heating.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

For pressure-sensitive compounds or high-boiling liquids, vacuum distillation is employed, and the boiling point is reported at a specific reduced pressure.

-

Determination of Density

Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid sample, ensuring no air bubbles are present. The temperature of the liquid is recorded.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the user looks through the eyepiece, adjusting the instrument until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is read from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

-

Visualization of Experimental Workflow

The characterization of a chemical intermediate like this compound follows a logical workflow to confirm its identity and purity before its use in further synthetic steps. The following diagram illustrates this general process.

Caption: General workflow for the synthesis, purification, and characterization of a chemical intermediate.

References

N-Boc-N-methyl-3-chloro-1-propanamine structure and formula

An In-depth Technical Guide to N-Boc-N-methyl-3-chloro-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key bifunctional building block in modern organic synthesis and medicinal chemistry. We will cover its chemical structure and properties, its principal applications in drug development—most notably as a linker in Proteolysis Targeting Chimeras (PROTACs)—and detailed experimental protocols for its use.

Chemical Structure and Properties

This compound, systematically named tert-butyl (3-chloropropyl)(methyl)carbamate , is a versatile synthetic intermediate. Its structure features two key reactive functionalities: a terminal chloroalkane and a tert-butoxycarbonyl (Boc) protected secondary amine. This arrangement allows for selective, sequential chemical modifications, making it an invaluable tool for constructing more complex molecules. The chloro group serves as a leaving group for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a nucleophilic secondary amine ready for conjugation.[1]

The canonical SMILES representation for the structure is CC(C)(C)OC(=O)N(C)CCCCl.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈ClNO₂ | [2][3] |

| Molecular Weight | 207.70 g/mol | [3] |

| CAS Number | 114326-14-6 | [2][3][4] |

| IUPAC Name | tert-butyl (3-chloropropyl)(methyl)carbamate | |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ (at 20°C) | [2] |

| Appearance | Data not consistently available (often a liquid or solid) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available |

Applications in Drug Development: A PROTAC Linker

The primary application of this compound in drug development is as a component of linkers for Proteolysis Targeting Chimeras (PROTACs) .[3][5] PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[5]

The structure of this compound is ideal for this purpose. It can be elaborated into a linker that connects a ligand for the POI on one end and a ligand for an E3 ligase on the other. The defined three-carbon chain provides a common and effective spacer length for inducing the necessary protein-protein interactions within the ternary complex (POI-PROTAC-E3 ligase).

Experimental Protocols

A critical step in utilizing this molecule is the selective removal of the Boc protecting group to enable further synthesis at the nitrogen atom. The following is a representative protocol for this deprotection step.

Key Experiment: N-Boc Deprotection via Trifluoroacetic Acid (TFA)

This protocol describes the solution-phase removal of the tert-butoxycarbonyl (Boc) group from this compound or its derivatives to yield the corresponding secondary amine as a trifluoroacetate salt.

Materials and Reagents:

-

Boc-protected substrate (e.g., product from a reaction with the chloro group)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected amine substrate in anhydrous DCM (typically at a concentration of 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.

-

Addition of TFA: While stirring, slowly add TFA to the solution. A common and effective condition is a 1:1 mixture of TFA and DCM (v/v), resulting in a final TFA concentration of 50%.[6]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 30 minutes to 2 hours).[6][7]

-

Quenching and Work-up:

-

Once the reaction is complete, carefully concentrate the mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.[7]

-

Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Carefully neutralize any remaining acid by washing the organic layer with saturated NaHCO₃ solution in a separatory funnel until gas evolution (CO₂) ceases.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product is often used in the next step without further purification.

-

Safety Precautions:

-

Trifluoroacetic acid is highly corrosive and volatile. All steps involving TFA must be performed in a well-ventilated fume hood.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Logical and Experimental Workflows

The true utility of this compound lies in its ability to be sequentially functionalized. The diagram below illustrates a general synthetic workflow where the two reactive sites are addressed in a stepwise manner to build a more complex molecule, such as a PROTAC intermediate.

Caption: General workflow for sequential functionalization. This diagram illustrates the logical sequence for using this compound as a bifunctional linker. First, the chloro group is displaced by a nucleophile. Subsequently, the Boc group is removed to reveal a secondary amine, which is then coupled with an electrophile to yield the final product. This stepwise approach is fundamental to its application in constructing complex molecules like PROTACs.

References

- 1. tert-Butyl (3-chloropropyl)carbamate_TargetMol [targetmol.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 114326-14-6|this compound|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

Navigating the Solubility of N-Boc-N-methyl-3-chloro-1-propanamine: A Technical Guide

For Immediate Release

Predicted Solubility Profile

The solubility of N-Boc-N-methyl-3-chloro-1-propanamine is influenced by its molecular structure, which includes a nonpolar tert-butyloxycarbonyl (Boc) protecting group, a polar carbamate linkage, and a chloroalkane functional group. The presence of the bulky, nonpolar Boc group generally enhances solubility in nonpolar organic solvents.[2] Conversely, this hydrophobicity limits its solubility in aqueous solutions.

A qualitative assessment of its solubility in common laboratory solvents is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar carbamate and chloroalkane moieties facilitate strong interactions with these solvents. The Boc group also contributes to solubility in less polar aprotic solvents like DCM and THF.[2] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carbamate group can act as a hydrogen bond acceptor, promoting solubility in protic solvents. |

| Non-polar | Hexane, Toluene | Low to Moderate | The non-polar tert-butyl group and the propyl chain allow for some interaction with non-polar solvents. However, the polar carbamate group limits high solubility.[2] |

| Aqueous | Water | Low | The hydrophobic nature of the Boc group and the alkyl chain are the primary factors for its limited solubility in water.[3] |

Experimental Protocol for Solubility Determination

The following is a general protocol for the qualitative and semi-quantitative determination of the solubility of this compound. This procedure is adapted from standard laboratory methods for organic compound solubility testing.

Materials:

-

This compound

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, dichloromethane, ethanol, hexane)

-

pH paper

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the solution to determine if the compound has completely dissolved. The absence of any solid particles indicates solubility.

-

Incremental Solvent Addition (for semi-quantitative analysis): If the compound does not dissolve in the initial volume, add the solvent in small, measured increments (e.g., 0.5 mL), vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent required.

-

Classification Tests:

-

Water: Determine solubility in water first. If soluble, test the solution with pH paper to assess its acidity or basicity.

-

Aqueous Acid/Base: If insoluble in water, test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ to identify potential acidic or basic functional groups that can form soluble salts.

-

-

Organic Solvents: Repeat steps 2-5 with a range of organic solvents to establish a comprehensive solubility profile.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for determining the solubility characteristics of an organic compound like this compound.

Caption: Workflow for determining the solubility classification of an organic compound.

This guide serves as a foundational resource for researchers working with this compound, providing a predictive framework for its behavior in various solvent systems and a practical methodology for its empirical determination. Understanding the solubility of this key intermediate is essential for optimizing reaction conditions, developing purification strategies, and formulating it for downstream applications in drug discovery.

References

Stability and Storage of N-Boc-N-methyl-3-chloro-1-propanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-methyl-3-chloro-1-propanamine is a key bifunctional building block in medicinal chemistry and drug discovery, particularly in the synthesis of targeted protein degraders and other complex molecules. Its stability and proper storage are critical for ensuring the integrity of synthetic routes and the quality of final products. This technical guide provides an in-depth overview of the stability profile of this compound, including recommended storage conditions, potential degradation pathways, and general protocols for stability assessment.

Introduction

This compound possesses two key reactive sites: a Boc-protected secondary amine and a primary alkyl chloride. The tert-butoxycarbonyl (Boc) protecting group is known for its robustness under many synthetic conditions, yet it is labile to acidic and high-temperature environments. The alkyl chloride moiety provides a handle for nucleophilic substitution reactions. Understanding the interplay of these functional groups and their susceptibility to degradation is paramount for its effective use in multi-step syntheses.

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is essential. Based on information from various chemical suppliers, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (20°C to 22°C) or refrigerated.[1] | Minimizes potential thermal degradation. Some sources suggest refrigeration for long-term storage, as the compound may be heat sensitive. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and sealed in a dry environment.[1][2] | Protects against atmospheric moisture, which could potentially lead to hydrolysis of the Boc group over extended periods, and oxidation. |

| Light | Protect from direct sunlight. | Some related compounds are noted to be light-sensitive. |

| Container | Keep container tightly closed in a dry and well-ventilated place. | Prevents contamination and exposure to atmospheric agents. |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily dictated by the lability of the N-Boc group and, to a lesser extent, the reactivity of the alkyl chloride.

Stability of the N-Boc Protecting Group

The N-Boc group is generally stable to basic, nucleophilic, and reductive conditions. However, it is susceptible to cleavage under acidic and thermal stress.

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.

Even exposure to milder acidic conditions over prolonged periods can lead to gradual degradation. Therefore, it is crucial to avoid acidic environments during storage and in reaction steps where the Boc group needs to remain intact.

N-Boc protected amines can undergo thermal deprotection, typically at elevated temperatures (often >100 °C).[1] This process is believed to proceed through a fragmentation mechanism, yielding the free amine, carbon dioxide, and isobutylene, similar to the final products of acid-catalyzed hydrolysis but without the need for a catalyst.[1] The reaction rate is influenced by the solvent and the structure of the amine.

Reactivity of the Chloropropyl Group

The alkyl chloride moiety is susceptible to nucleophilic substitution and elimination reactions, particularly in the presence of strong nucleophiles or bases. While generally stable under neutral and acidic conditions at moderate temperatures, prolonged storage in the presence of nucleophilic impurities or under basic conditions could lead to degradation.

Potential reactions include:

-

Intramolecular Cyclization: Under basic conditions, the deprotonated carbamate nitrogen or the liberated amine (if the Boc group is cleaved) could potentially act as an intramolecular nucleophile, leading to the formation of a cyclic product.

-

Hydrolysis: Although less likely under normal storage conditions, prolonged exposure to water at elevated temperatures could lead to the hydrolysis of the alkyl chloride to the corresponding alcohol.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

General Protocol for a Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile, methanol, water) at a known concentration.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at 60°C.

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products. A reversed-phase HPLC method is generally suitable.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like 0.1% formic acid or ammonium acetate to ensure good peak shape. A gradient elution will likely be necessary to resolve the parent compound from potential degradation products with different polarities.

-

Detection: UV detection at a suitable wavelength (e.g., 210-230 nm, where the carbamate may absorb) and mass spectrometry for peak identification.

Handling and Safety

When handling this compound, it is important to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate. Its stability is primarily influenced by the acid and thermal lability of the N-Boc group. By adhering to the recommended storage conditions and being mindful of the potential degradation pathways, researchers can ensure the quality and reliability of this reagent in their synthetic endeavors. For critical applications, conducting a forced degradation study is highly recommended to establish a comprehensive stability profile.

References

N-Boc-N-methyl-3-chloro-1-propanamine safety and handling

An In-Depth Technical Guide to the Safety and Handling of N-Boc-N-methyl-3-chloro-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development applications. A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. Therefore, this guide has been compiled from data on structurally similar compounds and general laboratory safety principles. All handling of this chemical should be performed by trained personnel in a controlled laboratory environment. Users should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

This compound is a bifunctional building block used in organic synthesis, particularly in the development of pharmaceutical agents.[1] It incorporates a tert-butoxycarbonyl (Boc) protected secondary amine and a reactive chloroalkyl group.[1] The Boc protecting group allows for selective reactions at the chloro- end of the molecule, with the amine being deprotected in a subsequent step, typically under acidic conditions. This guide provides a comprehensive overview of the known properties and recommended safety and handling procedures for this compound.

Compound Identification and Properties

While extensive experimental data for this compound is limited, the following information has been compiled from various sources.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 114326-14-6 | [2][3] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2][3][4] |

| Molecular Weight | 207.70 g/mol | [2][3] |

| Appearance | Colorless liquid | [3] |

| Predicted Boiling Point | 254.7 ± 19.0 °C at 760 Torr | [3] |

| Predicted Density | 1.042 ± 0.06 g/cm³ at 20 °C | [3] |

| Storage | Store in a dry, sealed container at room temperature (20 to 22 °C). | [3] |

Hazard Identification and GHS Classification

Table 2: Postulated GHS Classification

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring laboratory safety.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment to be used when handling this compound.

Table 3: Personal Protective Equipment Recommendations

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[6][7] | Protects against splashes and airborne droplets of the chemical. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber). Inspect for tears or holes before use.[6][7] | Prevents skin contact and absorption. |

| Skin and Body Protection | A flame-retardant laboratory coat, kept fastened. Closed-toe shoes that fully cover the feet.[6][7] | Provides a barrier against accidental spills and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if working outside of a fume hood or in a poorly ventilated area.[6] | Minimizes inhalation of vapors or aerosols. |

General Hygiene Practices

-

Avoid direct contact with skin and eyes.[6]

-

Wash hands thoroughly with soap and water after handling.[6]

-

Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[6]

-

Remove and wash contaminated clothing before reuse.[8]

Experimental Protocols

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Boc Deprotection Protocol (General)

This protocol describes the general procedure for removing the Boc protecting group, a common downstream step for this molecule. The reaction should be monitored by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Method: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a chemical fume hood, dissolve this compound in anhydrous DCM in a round-bottom flask.

-

Slowly add TFA to the stirred solution. Reaction times typically range from 30 minutes to a few hours.[9]

-

Upon reaction completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[9]

-

For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic, followed by a wash with brine.[9]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine product.

Caption: Workflow for Boc Deprotection using TFA in DCM.

First Aid Measures

Immediate and appropriate action is critical in the event of accidental exposure.

Table 4: First Aid Procedures

| Exposure Type | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Skin Contact | In case of contact, immediately flush skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.[8][10] |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[8][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10] |

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] Store at room temperature (20 to 22 °C), sealed in a dry environment.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.[6] All disposable materials contaminated with the compound should be placed in a designated, labeled hazardous waste container.[6]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible products, excess heat.

-

Incompatible Materials: Strong oxidizing agents, strong acids.[5]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5]

References

- 1. This compound | Building Block [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound;99-06-9 [abichem.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. biosynth.com [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Strategic Utility of N-Boc-N-methyl-3-chloro-1-propanamine in Proteolysis-Targeting Chimeras (PROTACs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-3-chloro-1-propanamine has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation. This bifunctional molecule serves as a versatile linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the role of this compound in PROTAC development, detailing its application in synthesis, and outlining the broader mechanism of action of the resulting protein degraders.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the synthesis of complex bioactive molecules.

| Property | Value |

| CAS Number | 114326-14-6 |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Appearance | Colorless Liquid |

| Key Functional Groups | Boc-protected secondary amine, Terminal chloroalkyl group |

Role in PROTAC Synthesis: A Modular Approach

This compound is a highly valued building block in PROTAC synthesis due to its orthogonal protecting group strategy. The tert-butoxycarbonyl (Boc) group provides a stable and readily cleavable protecting group for the secondary amine, while the chloro group offers a reactive site for nucleophilic substitution. This allows for a controlled, stepwise assembly of the three core components of a PROTAC: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.

The general synthetic strategy involves two key stages:

-

Initial Ligand Conjugation: The chloro-functionalized end of this compound can be reacted with a nucleophilic handle (e.g., an amine or thiol) on either the POI ligand or the E3 ligase ligand.

-

Boc Deprotection and Second Ligand Coupling: Following the initial conjugation, the Boc protecting group is removed under acidic conditions to expose the secondary amine. This newly revealed amine is then available for coupling with the second ligand, typically via an amide bond formation, to complete the PROTAC structure.

Experimental Protocols

While specific reaction conditions are highly dependent on the nature of the protein of interest and E3 ligase ligands, the following protocols outline the general procedures for the key steps involving a linker analogous to this compound in PROTAC synthesis.

Protocol 1: Boc Deprotection of the Linker

This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is essential for the subsequent coupling reaction.

Materials:

-

Boc-protected linker-ligand conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM (approximately 0.1 M).

-

Add TFA (10-20 equivalents, typically a 20-50% solution in DCM) dropwise to the stirred solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

Protocol 2: Amide Coupling to the Second Ligand

This protocol details the formation of an amide bond between the deprotected linker-amine and a carboxylic acid-functionalized ligand.

Materials:

-

Deprotected linker-amine intermediate (from Protocol 1)

-

Carboxylic acid-functionalized ligand (1.1 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the carboxylic acid-functionalized ligand (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected linker-amine intermediate (1.0 equivalent) in anhydrous DMF to the activated acid mixture.

-

Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

PROTAC-Mediated Protein Degradation: A Mechanistic Overview

PROTACs synthesized using linkers derived from this compound operate by inducing the proximity of a target protein and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following diagram illustrates a general workflow for the synthesis of a PROTAC utilizing a bifunctional linker.

N-Boc-N-methyl-3-chloro-1-propanamine: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically considered "undruggable." These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

This technical guide focuses on N-Boc-N-methyl-3-chloro-1-propanamine, a versatile alkyl-based linker precursor for the synthesis of novel PROTACs. Its structure, featuring a Boc-protected secondary amine and a reactive chloropropyl group, allows for a modular and strategic approach to PROTAC assembly. We will explore its physicochemical properties, synthesis, and application in constructing potent protein degraders, alongside detailed experimental protocols and data presentation.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a linker precursor is essential for its effective application in PROTAC design and synthesis.

| Property | Value |

| CAS Number | 114326-14-6 |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Appearance | Colorless liquid |

| Boiling Point (Predicted) | 254.7 ± 19.0 °C at 760 Torr |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ at 20 °C |

Role in PROTAC Design and Signaling Pathways

This compound serves as a flexible alkyl linker, a common and effective choice in PROTAC design. The three-carbon chain provides a suitable length to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. The Boc-protected secondary amine offers a stable handle that can be deprotected under acidic conditions to reveal a reactive amine for conjugation with a warhead or an E3 ligase ligand. The terminal chloro group provides a reactive site for nucleophilic substitution, enabling the other end of the linker to be attached.

PROTACs synthesized using this linker ultimately hijack the Ubiquitin-Proteasome System (UPS) to induce targeted protein degradation. The following diagram illustrates this fundamental signaling pathway.

The Pivotal Role of N-Boc-N-methyl-3-chloro-1-propanamine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel therapeutic agents are paramount. Among the vast arsenal of chemical building blocks available to medicinal chemists, N-Boc-N-methyl-3-chloro-1-propanamine has emerged as a cornerstone reagent, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the role of this versatile molecule, offering detailed experimental protocols, quantitative data, and visualizations of its application in the synthesis of targeted therapeutics.

Core Properties and Reactivity

This compound (CAS No: 114326-14-6) is a bifunctional molecule featuring a Boc-protected secondary amine and a reactive primary alkyl chloride.[1][2] This unique structural arrangement allows for sequential and controlled chemical modifications, making it an ideal component for constructing the linker element of PROTACs. The tert-butoxycarbonyl (Boc) protecting group provides stability under a variety of reaction conditions and can be readily removed under acidic conditions to unmask the secondary amine for subsequent coupling reactions. The chloro group serves as a good leaving group for nucleophilic substitution reactions, enabling the covalent attachment of this linker to a target protein ligand or an E3 ligase ligand.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 114326-14-6 | [1][2] |

| Molecular Formula | C₉H₁₈ClNO₂ | [1][2] |

| Molecular Weight | 207.70 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

Application in the Synthesis of PROTACs: The Case of ARD-69

A prime example showcasing the utility of this compound is in the synthesis of potent PROTACs, such as the Androgen Receptor (AR) degrader, ARD-69.[4][5] ARD-69 has demonstrated remarkable potency in preclinical studies for the treatment of prostate cancer.[6][7] The synthesis of the linker component of ARD-69 and similar PROTACs often involves the use of this compound or its derivatives.

The general synthetic strategy involves the nucleophilic substitution of the chloride with a suitable nucleophile, such as a phenol or an amine, present on one of the PROTAC's terminal ligands (the warhead targeting the protein of interest or the E3 ligase ligand). Following this coupling, the Boc-protecting group is removed, and the newly liberated secondary amine is then acylated or alkylated to connect the other terminal ligand, thus completing the PROTAC structure.

Experimental Protocols

Below are representative, detailed experimental protocols for key reactions involving this compound in the context of PROTAC synthesis.

Protocol 1: Alkylation of a Phenolic Ligand with this compound

-

Materials:

-

Phenolic ligand (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of the phenolic ligand in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Boc-Deprotection of the Linker

-

Materials:

-

Boc-protected linker-ligand conjugate (1.0 eq)

-

4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected conjugate in a minimal amount of DCM.

-

Add an excess of 4M HCl in 1,4-dioxane or a 1:1 mixture of TFA and DCM.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted if the free amine is required.

-

Protocol 3: Amide Coupling to Form the Final PROTAC

-

Materials:

-

Deprotected amine-linker-ligand conjugate (1.0 eq)

-

Carboxylic acid-functionalized ligand (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of the carboxylic acid-functionalized ligand in anhydrous DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected amine-linker-ligand conjugate in anhydrous DMF to the activated ester mixture.

-

Stir the reaction at room temperature and monitor by LC-MS (typically 2-16 hours).

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative HPLC.

-

Quantitative Data

The efficiency of these reactions is critical for the overall yield of the final PROTAC. The following table summarizes typical yields and biological activity data for PROTACs synthesized using linkers derived from this compound.

Table 2: Representative Yields and Biological Activity of ARD-69

| Parameter | Value | Cell Line(s) | Reference(s) |

| Overall Synthesis Yield | Not explicitly reported, but individual step yields are generally moderate to high. | N/A | [4] |

| DC₅₀ (Degradation Concentration 50%) | 0.76 nM | VCaP | [4][6][7] |

| 0.86 nM | LNCaP | [4][6][7] | |

| 10.4 nM | 22Rv1 | [4][6][7] | |

| IC₅₀ (Half-maximal Inhibitory Concentration) | 0.34 nM | VCaP | [6] |

| 0.25 nM | LNCaP | [6] | |

| 183 nM | 22Rv1 | [6] |

Mechanism of Action and Signaling Pathway

PROTACs synthesized using this compound-derived linkers, such as ARD-69, function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

Caption: Mechanism of action for a PROTAC such as ARD-69.

The PROTAC molecule facilitates the formation of a ternary complex between the target protein (Androgen Receptor) and an E3 ubiquitin ligase (VHL).[8][9] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of the target protein. This degradation of the Androgen Receptor disrupts downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells.[6][7]

Caption: Androgen Receptor signaling and its disruption by ARD-69.

Conclusion

This compound is a powerful and versatile tool in the medicinal chemist's repertoire. Its well-defined reactivity and bifunctional nature make it an invaluable building block for the construction of complex molecules, most notably as a linker in PROTACs. The successful development of highly potent molecules like ARD-69 underscores the critical role that carefully designed linkers, often derived from reagents such as this compound, play in the efficacy of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the importance of such key building blocks is set to grow, paving the way for new and innovative treatments for a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound;99-06-9 [abichem.com]

- 4. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of N-Boc-N-methyl-3-chloro-1-propanamine

Introduction

N-Boc-N-methyl-3-chloro-1-propanamine is a valuable bifunctional building block in organic synthesis, particularly in the field of medicinal chemistry. Its structure incorporates a protected secondary amine and a reactive primary alkyl chloride, making it a key intermediate for introducing a methylamino-propyl linker into molecules. This compound is notably used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a component of the linker connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.[1] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various conditions and can be readily removed under acidic conditions, allowing for sequential and controlled chemical modifications.

This document provides a detailed protocol for the synthesis of this compound, focusing on a common and reliable method involving the Boc-protection of 3-chloro-N-methylpropan-1-amine.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound. The data is based on a standard procedure for the N-Boc protection of secondary amines.

| Parameter | Value | Notes |

| Starting Material | 3-Chloro-N-methylpropan-1-amine hydrochloride | Commercially available.[2] |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Typically 1.0 - 1.2 equivalents. |

| Base | Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) | 2.0 - 2.2 equivalents of TEA are common for hydrochloride salts. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) / Water | A biphasic system can be used. |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature. |

| Reaction Time | 2 - 18 hours | Monitored by TLC until completion. |

| Typical Yield | 90-99% | Yields for analogous Boc-protection reactions are generally high.[3] |

| Purity | >95% | Achievable after standard aqueous workup and/or silica gel chromatography. |

| Molecular Formula | C₉H₁₈ClNO₂ | [1] |

| Molecular Weight | 207.70 g/mol | [1] |

Experimental Workflow Diagram

The synthesis of this compound from its hydrochloride salt involves neutralization followed by N-protection with di-tert-butyl dicarbonate.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from 3-chloro-N-methylpropan-1-amine hydrochloride.

Materials:

-

3-Chloro-N-methylpropan-1-amine hydrochloride (1.0 eq.)[2]

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

-

Triethylamine (TEA) (2.2 eq.)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 3-chloro-N-methylpropan-1-amine hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Cool the suspension to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

To the stirred suspension, slowly add triethylamine (TEA) (2.2 eq.) dropwise. Stir the mixture at 0 °C for 15-20 minutes to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the reaction mixture, either as a solid in one portion or as a solution in a small amount of DCM.

-

-

Reaction:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x volume of DCM) and then with brine (1 x volume of DCM).

-

Separate the organic layer.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification (Optional):

-

The crude product is often of sufficient purity for subsequent steps.

-

If further purification is required, perform silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

-

Triethylamine is a corrosive and flammable base. Avoid inhalation and contact with skin.

References

Application Notes and Protocols for the Reaction of N-Boc-N-methyl-3-chloro-1-propanamine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-3-chloro-1-propanamine is a key bifunctional building block extensively utilized in medicinal chemistry and drug development. Its structure, featuring a tert-butoxycarbonyl (Boc)-protected secondary amine and a reactive primary alkyl chloride, makes it an ideal linker for conjugating molecules, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1] The reaction of the chloro moiety with primary amines via nucleophilic substitution is a fundamental step in the assembly of these complex molecules.

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of various primary amines with this compound.

General Reaction Scheme

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine attacks the electrophilic carbon bearing the chlorine atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated. The choice of solvent, base, and temperature is crucial for achieving high yields and minimizing side reactions, such as overalkylation.[2]

Figure 1. General reaction of this compound with a primary amine.

Figure 1. General reaction of this compound with a primary amine.

Experimental Protocols

Below are detailed protocols for the reaction of this compound with representative aliphatic and aromatic primary amines.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃) or Sodium iodide (NaI) and Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzylamine (1.0 eq) in acetonitrile (0.1 M), add this compound (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.

Protocol 2: Reaction with a Primary Aromatic Amine (e.g., Aniline)

Materials:

-

This compound

-

Aniline

-

Sodium iodide (NaI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of aniline (1.0 eq) in DMF (0.2 M), add this compound (1.1 eq), sodium iodide (1.1 eq), and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of various primary amines with this compound based on literature precedents and analogous reactions.

| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | K₂CO₃ | ACN | 80 | 18 | 75-85 |

| Aniline | K₂CO₃, NaI | DMF | 90 | 24 | 60-70 |

| 4-Fluoroaniline | Cs₂CO₃, NaI | DMF | 100 | 20 | 65-75 |

| 2-Aminopyridine | K₂CO₃ | ACN | 85 | 16 | 50-60 |

| Cyclohexylamine | DIPEA, NaI | ACN | 80 | 12 | 80-90 |

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the N-alkylated products.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The products of this reaction are often used as linkers in PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

References

Application Notes and Protocols for the Synthesis of N-Methylpiperidine via Intramolecular Cyclization of N-Boc-N-methyl-3-chloro-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The piperidine moiety is a fundamental heterocyclic scaffold prevalent in a vast number of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various biological interactions make it a privileged structure in drug design. The synthesis of substituted piperidines is, therefore, a topic of significant interest in medicinal chemistry.

N-Boc-N-methyl-3-chloro-1-propanamine is a commercially available building block that possesses the necessary functionalities for the construction of the N-methylpiperidine ring system via an intramolecular cyclization. This approach offers a straightforward route to the piperidine core. The Boc protecting group serves to modulate the reactivity of the nitrogen atom and can be readily removed under acidic conditions post-cyclization.

Reaction Principle

The synthesis proceeds in two key steps:

-

Intramolecular Cyclization: In the presence of a strong, non-nucleophilic base, the nitrogen atom of the Boc-protected amine is deprotonated. The resulting anion undergoes an intramolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion to form the six-membered piperidine ring. This type of cyclization is a 6-endo-trig process, which is generally kinetically feasible.

-

Boc Deprotection: The Boc protecting group is subsequently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to afford the final N-methylpiperidine product, typically as a salt.

Proposed Experimental Protocols

Step 1: Synthesis of N-Boc-1-methylpiperidine via Intramolecular Cyclization

This proposed protocol is based on general procedures for the intramolecular alkylation of N-Boc protected amines.

Materials and Reagents:

| Reagent | Proposed Supplier | Purity |

| This compound | Commercial | >95% |

| Potassium tert-butoxide (KOtBu) | Commercial | >98% |

| Anhydrous Tetrahydrofuran (THF) | Commercial | >99.8% |

| Saturated aqueous ammonium chloride | In-house prep. | - |

| Diethyl ether | Commercial | - |

| Anhydrous magnesium sulfate | Commercial | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C using an ice-water bath.

-